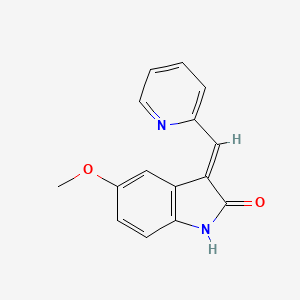
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one: is a synthetic organic compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a methoxy group at the 5th position of the indole ring and a pyridin-2-ylmethylidene group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one typically involves the condensation of 5-methoxyindole-2-carboxaldehyde with 2-pyridylmethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridin-2-ylmethylidene group, converting it into a pyridin-2-ylmethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridin-2-ylmethyl derivatives.
Substitution: Formation of various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one is not well-documented. its structure suggests potential interactions with various biological targets, such as enzymes and receptors. The indole ring is known to interact with serotonin receptors, while the pyridine moiety may bind to nicotinic acetylcholine receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-2-methylindole
- 3-(pyridin-2-ylmethylidene)-1H-indol-2-one
- 5-methoxy-3-(pyridin-3-ylmethylidene)-1H-indol-2-one
Uniqueness
What sets (3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one apart from similar compounds is the specific positioning of the methoxy and pyridin-2-ylmethylidene groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
(3E)-5-methoxy-3-(pyridin-2-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-5-6-14-12(9-11)13(15(18)17-14)8-10-4-2-3-7-16-10/h2-9H,1H3,(H,17,18)/b13-8+ |
Clé InChI |
ATKBNIXAZMWUQG-MDWZMJQESA-N |
SMILES isomérique |
COC1=CC\2=C(C=C1)NC(=O)/C2=C/C3=CC=CC=N3 |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C2=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


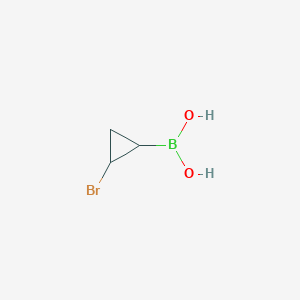
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
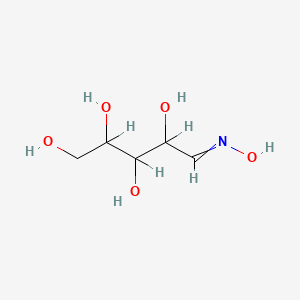
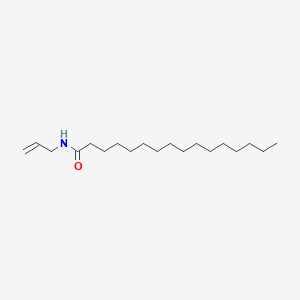
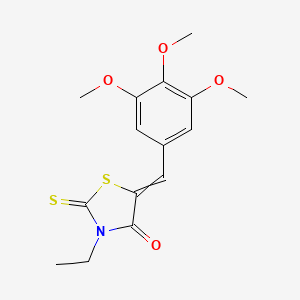
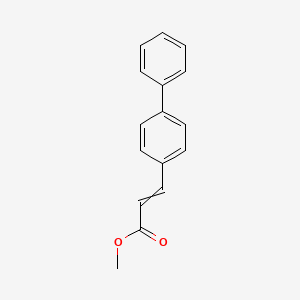
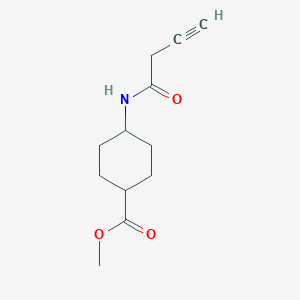
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
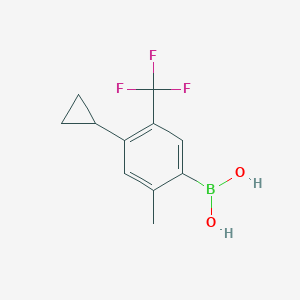
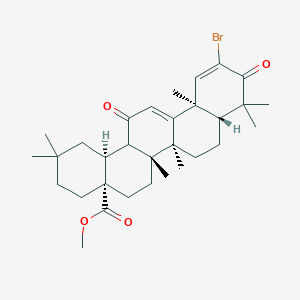
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
